molecular formula C15H18FN3O2 B2457278 N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide CAS No. 1241169-20-9

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide

Cat. No. B2457278
CAS RN: 1241169-20-9
M. Wt: 291.326
InChI Key: XGRZPQJEMDQISO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of cytokines and growth factors.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK3 is mainly expressed in immune cells, and its activation leads to the activation of downstream signaling pathways, resulting in the production of pro-inflammatory cytokines. By inhibiting JAK3, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activation of immune cells, including T cells, B cells, and natural killer cells. This compound also reduces the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, interleukin-12, and interferon-gamma. In vivo studies have shown that this compound reduces the symptoms of inflammatory diseases, including joint swelling, inflammation, and tissue damage.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various diseases. This compound also has good pharmacokinetic properties, including good oral bioavailability and long half-life, making it suitable for in vivo studies. However, this compound has some limitations, including its high cost and potential off-target effects, which may affect the interpretation of the results.

Future Directions

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has several potential future directions. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of JAK3, which may have better efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other signaling pathways.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide is synthesized by a multistep process. The first step involves the reaction of 3-fluoro-4-methoxyaniline with ethyl cyanoacetate to obtain ethyl 2-(3-fluoro-4-methoxyphenyl)amino-2-oxoacetate. The second step involves the reaction of the obtained compound with cyclopropanecarbonyl chloride to obtain this compound. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. This compound has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activation of immune cells and reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-fluoro-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-15(9-17,10-3-4-10)19-14(20)8-18-11-5-6-13(21-2)12(16)7-11/h5-7,10,18H,3-4,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRZPQJEMDQISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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